molecular formula C17H22FNO B12441590 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime

Cat. No.: B12441590
M. Wt: 275.36 g/mol
InChI Key: DOJRVNPEQYTUIW-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the oxime group and the fluorinated benzyl moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, while the fluorobenzyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,7-Trimethyl-bicyclo[221]heptan-2-one O-(4-fluoro-benzyl)-oxime is unique due to the presence of the oxime and fluorobenzyl groups, which confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJRVNPEQYTUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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